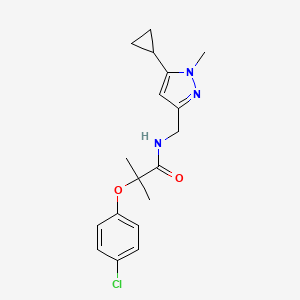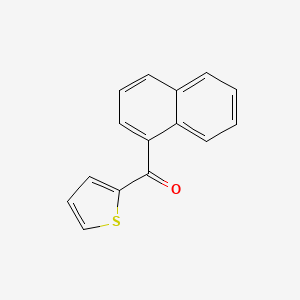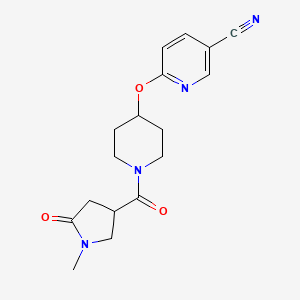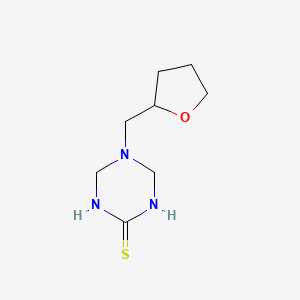![molecular formula C19H15ClN4OS B2974401 N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide CAS No. 335389-91-8](/img/structure/B2974401.png)
N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H15ClN4OS and its molecular weight is 382.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihistaminic Activity
Research has shown the potential of related triazoloquinoline derivatives in antihistaminic activity. For instance, a study by Gobinath et al. (2015) synthesized a series of triazoloquinazolines with significant H1-antihistaminic activity. The study highlighted the efficacy of these compounds in protecting against histamine-induced bronchoconstriction, with minimal sedative properties compared to traditional antihistamines like chlorpheniramine maleate.
Inotropic Activity
Compounds related to N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide have been studied for their positive inotropic activity. Wu et al. (2012) in their paper outlined the synthesis and evaluation of triazoloquinoline derivatives, demonstrating significant inotropic effects in isolated rabbit heart preparations, as highlighted in their study on (E)‐2‐(4‐Cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides.
Anticancer Activity
Triazoloquinoline derivatives, akin to N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide, have shown promise in anticancer research. A study by Reddy et al. (2015) focused on the synthesis of triazoloquinoline-urea derivatives exhibiting significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines.
Antimicrobial and Anti-Inflammatory Activities
The antimicrobial and anti-inflammatory potential of triazoloquinoline derivatives has been explored in various studies. For example, El-Gazzar et al. (2009) synthesized acyclic nucleosides analogues derived from triazoloquinolines, showing significant anti-inflammatory, analgesic, and antimicrobial activities.
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of triazoloquinolines, including compounds similar to N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide, have been a topic of interest. Al-Salahi (2010) in their research paper focused on the synthesis of phenyl-substituted triazoloquinazolines, demonstrating the versatility and reactivity of these compounds in creating a variety of derivatives.
Neuroprotective Effects
Studies have also looked into the neuroprotective effects of compounds related to N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide. For instance, Ghosh et al. (2008) investigated a novel anilidoquinoline derivative, finding significant antiviral and antiapoptotic effects against Japanese encephalitis virus, suggesting potential therapeutic applications.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-12-10-17-22-23-19(24(17)16-9-5-2-6-13(12)16)26-11-18(25)21-15-8-4-3-7-14(15)20/h2-10H,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKINKXQPWHAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2974320.png)


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-propylphenyl)methanone hydrochloride](/img/structure/B2974323.png)
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime](/img/structure/B2974324.png)
![1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic Acid](/img/structure/B2974325.png)
![1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2974326.png)



![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2974338.png)

![3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2974341.png)